molecular formula C7H4F3NO3 B595156 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene CAS No. 1214329-62-0

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No. B595156
M. Wt: 207.108
InChI Key: ZVZMBGQCIYWPBE-UHFFFAOYSA-N
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Description

“Difluoromethoxy” is a functional group in organic chemistry where two fluorine atoms are bonded to a methoxy group . It’s often used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of difluoromethoxylated compounds has been a subject of research. For instance, difluoromethoxylated nitrogen-containing heterocycles have been synthesized from α-(difluoromethoxy)ketones .


Molecular Structure Analysis

The molecular structure of a compound with a difluoromethoxy group would include a methoxy group (OCH3) where the hydrogen atoms are replaced by fluorine .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethoxy group. For instance, a compound named “2-(Difluoromethoxy)phenyl isocyanate” is described as a colorless liquid with a refractive index of 1.4921 .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of fluorinated nitrobenzenes, including compounds similar to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, has been achieved through various chemical reactions. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield of 90% by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, and its structure was confirmed by X-ray crystallography, NMR, EI-MS, and FT-IR techniques (Sweeney, McArdle, & Aldabbagh, 2018).

Fluorination Techniques

  • Techniques for fluorinating aromatic compounds have been developed, as seen in the production of fluorine-18 using an automated water target. This process allows for the synthesis of fluorinated nitrobenzenes such as 1-[18F]fluoro-4-nitrobenzene (Knust, Machulla, & Roden, 1986).

Molecular Ordering Studies

  • The molecular ordering of fluorinated nitrobenzenes has been analyzed statistically, utilizing quantum mechanics and computer simulation. This research contributes to understanding the translatory and orientational motions of such compounds (Ojha & Pisipati, 2003).

Hydrogen and Halogen Bonding Studies

  • Research on organometallic compounds such as trans-(tetrafluoropyrid-2-yl)bis(triethylphosphine)-fluoronickel(II) demonstrates the ability of fluorinated compounds to form strong hydrogen and halogen bonds. These findings have implications for the design and synthesis of materials involving fluorinated nitrobenzenes (Libri, Jasim, Perutz, & Brammer, 2008).

Photolysis and Synthetic Applications

  • Photolysis techniques have been used to synthesize fluoroorganics, such as 2-nitrophenyl-α-trifluoromethyl carbinols. This method demonstrates the role of photoactive nitrobenzyl chromophores in the synthesis of high-value fluoromethylated products (Belligund et al., 2019).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be hazardous. For example, “(Trifluoromethoxy)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This research could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

properties

IUPAC Name

2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZMBGQCIYWPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673302
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

CAS RN

1214329-62-0
Record name 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoro-2-nitrophenol (3.1 g, 20 mmol) in DMF (40 mL), potassium carbonate (4.2 g, 30 mmol) and chlorodifluoroacetic acid methyl ester (3.2 mL, 30 mmol) were successively added at room temperature. Subsequently, the temperature of the mixture was raised to 100° C., and the mixture was stirred for 2 hours. The mixture was cooled to room temperature, and water (100 mL) was added to the reaction mixture, followed by extraction with diethyl ether (200 mL) once. The organic layer was successively washed with water (100 mL) and a saturated aqueous sodium chloride solution (100 mL), and after it was dried with sodium sulfate, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the title compound (3.1 g, yield: 75%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

Potassium carbonate (2.42 g, 17.5 mmol) was added to a solution of 5-fluoro-2-nitrophenol (785 mg, 5.00 mmol) in N,N-dimethylformamide (10 mL), and the mixture was stirred at room temperature for 20 min. Chlorodifluoroacetic acid methyl ester (1.33 mL, 12.5 mmol) was added dropwise to the reaction mixture, and the mixture was stirred at room temperature for 30 min and then stirred at an external temperature of 90° C. for 3 hr. After cooling, water was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→4:1) to afford 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene as a pale yellow oil (745 mg).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3.14 g (20.0 mmol) 5-fluoro-2-nitrophenol in 36 mL of DMF are added 6.1 g (40.0 mmol) of sodium chlorodifluoroacetate and 3.31 g (24.0 mmol) of powdered sodium carbonate. The reaction mixture is heated at 100°C. for 4 hours 30 minutes and is then allowed to cool to room temperature. Aqueous 4N HCl solution is added and the mixture is stirred at room temperature for 2 hours. The resulting mixture is diluted with 100 mL of water and 100 mL of ether. The aqueous phase is extracted with ether and the organic phases are then combined, washed with aqueous 1N NaOH solution and then with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 3.68 g of the expected product are obtained in the form of a yellow oil, which is used as obtained in the following step. Yield=89%.
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
89%

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